

Allyl isovalerate synonyms and alternative chemical names

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl isovalerate*

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Allyl Isovalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isovalerate, a key fragrance and flavoring agent, is an organic ester with a characteristic fruity aroma. This technical guide provides an in-depth overview of its chemical identity, physical and chemical properties, and common analytical and synthesis methodologies. The information is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

Allyl isovalerate is systematically known by its IUPAC name, prop-2-enyl 3-methylbutanoate. [1] It is also widely recognized by a variety of synonyms and alternative chemical names, which are crucial for comprehensive literature and database searches.

A comprehensive list of these names is provided in the table below.

Synonym/Alternative Name	Reference
Allyl 3-methylbutanoate	[1][2]
Allyl 3-methylbutyrate	[1][2][3]
Allyl isopentanoate	[1][2][4]
Allyl isovalerianate	[1][2][5][6]
Butanoic acid, 3-methyl-, 2-propen-1-yl ester	[1]
Butanoic acid, 3-methyl-, 2-propenyl ester	[2][6]
Butyric acid, 3-methyl-, allyl ester	[1][6]
Isovaleric acid, allyl ester	[2][5][6]
3-Methylbutanoic acid, 2-propenyl ester	[2][5]
3-Methylbutyric acid, allyl ester	[2][5]
prop-2-en-1-yl 3-methylbutanoate	[1]
2-Propen-1-yl isovalerate	[1]
2-Propenyl 3-methylbutanoate	[1][2][3][5]
2-Propenyl isopentanoate	[1][3]
2-Propenyl isovalerate	[2][5]

Key Identifiers:

- CAS Number: 2835-39-4[1][2][4][6]
- Molecular Formula: C₈H₁₄O₂[1][2]
- Molecular Weight: 142.20 g/mol [1]

Physicochemical Properties

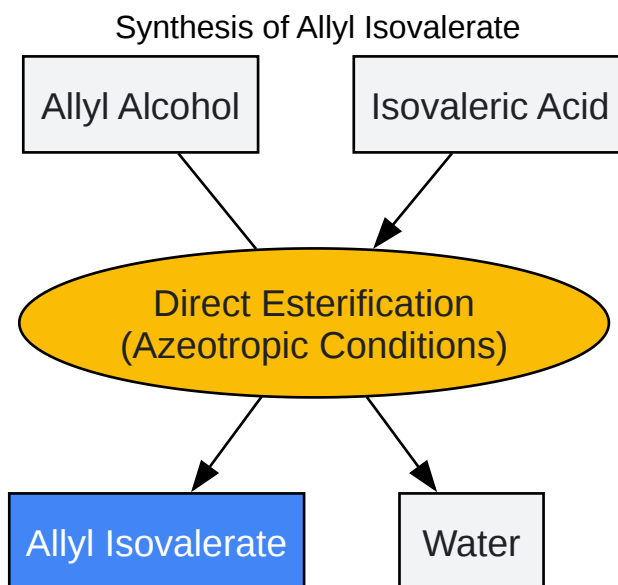
A summary of the key physical and chemical properties of **allyl isovalerate** is presented below. This data is essential for its handling, storage, and application in various experimental settings.

Property	Value	Reference
Appearance	Clear colorless to pale yellow liquid	[4]
Odor	Powerful, winey-fruity, apple-like	[4]
Boiling Point	155 °C (lit.)	[4][7]
Density	0.88 g/mL at 25 °C (lit.)	[4][7]
Refractive Index	n _{20/D} 1.416 (lit.)	[4][7]
Flash Point	139 °F (59.4 °C)	[4]
Solubility	Insoluble in water; soluble in alcohol	[4]

Synthesis and Experimental Protocols

Synthesis

The primary method for the synthesis of **allyl isovalerate** is through the direct esterification of allyl alcohol with isovaleric acid.[6] This reaction is typically conducted under azeotropic conditions to remove the water formed during the reaction, thereby driving the equilibrium towards the product side.[6] Another reported method involves direct esterification in the presence of benzene, which likely serves as the azeotroping agent.[4][7]



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A simplified workflow for the synthesis of **allyl isovalerate**.

A general laboratory procedure would involve refluxing a mixture of allyl alcohol and isovaleric acid in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) and a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene). The water is continuously removed using a Dean-Stark apparatus. After the reaction is complete, the mixture is washed with a base to remove the acid catalyst and unreacted isovaleric acid, followed by washing with water and brine. The final product is then purified by distillation.

Analytical Methodologies

The characterization and purity assessment of **allyl isovalerate** are commonly performed using a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like **allyl isovalerate**.

- Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

A general GC-MS protocol for the analysis of a sample containing **allyl isovalerate** would involve:

- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC-MS system.
- Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient to achieve good separation.
- Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ion and characteristic fragments of **allyl isovalerate**.
- Data Analysis: Identify **allyl isovalerate** by comparing its retention time and mass spectrum with that of a known standard or a reference library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

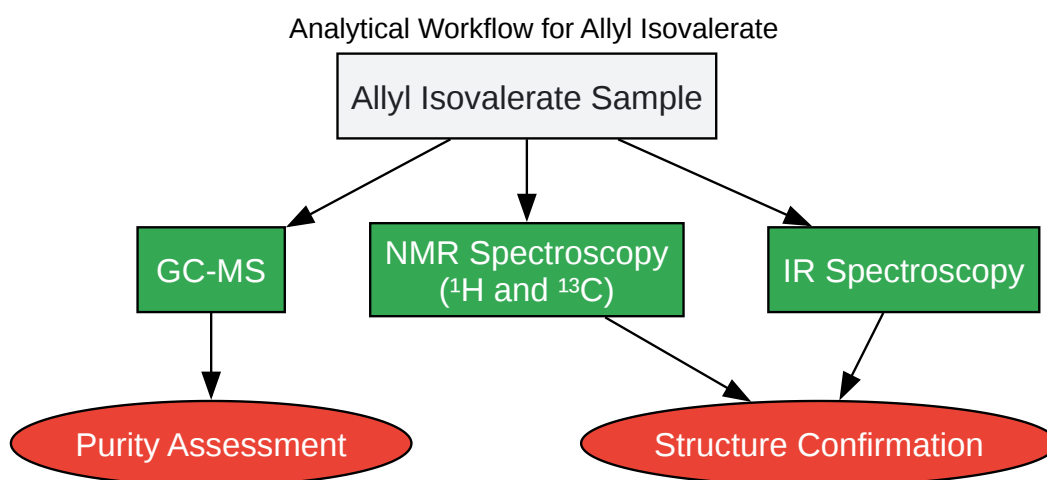
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ^1H NMR and ^{13}C NMR are used to confirm the structure of **allyl isovalerate**.

- ^1H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.
- ^{13}C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

Publicly available spectral data for **allyl isovalerate** can be found in databases such as PubChem.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **allyl isovalerate**, the IR spectrum will show characteristic absorption bands for the ester carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the allyl group.



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A logical flow for the analytical characterization of **allyl isovalerate**.

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- To cite this document: BenchChem. [Allyl isovalerate synonyms and alternative chemical names]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212447#allyl-isovalerate-synonyms-and-alternative-chemical-names]

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